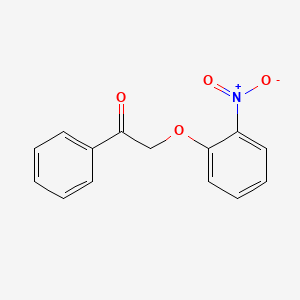

2-(2-Nitrophenoxy)-1-phenylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenoxy)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPUIIJXFYTYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392146 | |

| Record name | 2-(2-nitrophenoxy)-1-phenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18065-01-5 | |

| Record name | 2-(2-nitrophenoxy)-1-phenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 2 Nitrophenoxy 1 Phenylethanone

Direct Synthetic Pathways to 2-(2-Nitrophenoxy)-1-phenylethanone

The most straightforward methods for the synthesis of this compound involve the direct formation of the ether linkage between a 2-nitrophenol (B165410) precursor and a 1-phenylethanone moiety.

The Williamson ether synthesis stands as a cornerstone for the preparation of asymmetrical ethers and is a primary route for synthesizing this compound. researchgate.netchemeurope.com This reaction involves the nucleophilic substitution (S(_N)2) of a halide by an alkoxide or, in this case, a phenoxide.

The key reactants for this synthesis are 2-nitrophenol and a derivative of 1-phenylethanone, typically 2-bromo-1-phenylethanone (also known as phenacyl bromide). The mechanism commences with the deprotonation of the acidic hydroxyl group of 2-nitrophenol by a suitable base to form the more nucleophilic 2-nitrophenoxide ion. This is a critical step as neutral phenols are generally poor nucleophiles for S(_N)2 reactions. masterorganicchemistry.comchemistrytalk.org

The resulting 2-nitrophenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of 2-bromo-1-phenylethanone. This carbon is rendered electrophilic by the adjacent electron-withdrawing carbonyl group and the electronegative bromine atom. The reaction proceeds via a backside attack, characteristic of an S(_N)2 mechanism, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage. researchgate.netmasterorganicchemistry.com

Several factors influence the efficiency of this synthesis. The choice of base is crucial for the complete deprotonation of 2-nitrophenol without promoting side reactions. Common bases include potassium carbonate (K(_2)CO(_3)), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). chemistrytalk.orgresearchgate.net The selection of an appropriate solvent is also critical. Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often preferred as they can solvate the cation of the base while leaving the phenoxide nucleophile relatively free and reactive. chemeurope.comwikipedia.org Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity. chemeurope.com

Typical reaction conditions involve heating the reactants at temperatures ranging from 50 to 100 °C for several hours. chemeurope.comwikipedia.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

| Parameter | Typical Conditions |

| Reactants | 2-Nitrophenol, 2-Bromo-1-phenylethanone |

| Base | K(_2)CO(_3), NaOH, KOH |

| Solvent | Acetonitrile, DMF |

| Temperature | 50-100 °C |

| Reaction Time | 1-8 hours |

| Mechanism | S(_N)2 |

It is important to note that side reactions can occur. For instance, if the alkylating agent is sterically hindered or if a strong, bulky base is used, elimination reactions can compete with substitution. chemistrytalk.org However, with a primary halide like 2-bromo-1-phenylethanone, substitution is generally favored.

Beyond the classical Williamson synthesis, other strategic condensation and coupling reactions can be employed for the formation of the aryl ether bond in this compound. These methods often involve transition metal catalysts, most notably copper.

The Ullmann condensation , a copper-catalyzed reaction, is a well-established method for forming C-O bonds between an aryl halide and an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 2-nitrophenol with an aryl halide derivative of 1-phenylethanone, or more commonly, the reaction of a halogenated 2-nitrophenol with a suitable 1-phenylethanone precursor. Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. nih.gov

The Chan-Lam coupling reaction offers another modern approach to C-O bond formation. organic-chemistry.orgwikipedia.org This copper-catalyzed cross-coupling reaction utilizes an aryl boronic acid and an alcohol or phenol. wikipedia.org To synthesize the target molecule via this route, one could envision the coupling of 2-nitrophenylboronic acid with a hydroxy-functionalized 1-phenylethanone derivative. A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of a wide range of functional groups. organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a copper catalyst, a base, and often a ligand to stabilize the copper intermediate. nih.gov

| Reaction | Key Reactants | Catalyst | General Conditions |

| Ullmann Condensation | Aryl halide, Phenol | Copper (often Cu(I) salts) | High temperatures, Polar solvents (e.g., DMF, NMP) |

| Chan-Lam Coupling | Aryl boronic acid, Phenol | Copper (e.g., Cu(OAc)(_2)) | Room temperature, Air, Base, Ligand |

These coupling reactions provide strategic alternatives to the Williamson synthesis, particularly when the S(_N)2 pathway is not feasible or gives low yields.

Exploration of Alternative Synthetic Routes and Methodological Advancements

In recent years, there has been a significant drive towards developing more efficient, sustainable, and environmentally friendly synthetic methodologies. This has led to the exploration of alternative routes and advancements in the synthesis of phenoxyacetophenones and related compounds.

The development of novel catalytic systems has opened new avenues for the synthesis of aryl ethers. While the Ullmann and Chan-Lam reactions are inherently catalytic, research continues to refine these processes and discover new catalysts. For instance, the use of photocatalysis has been explored for the selective oxidation of 2-phenoxy-1-phenylethanol (B2873073) to 2-phenoxy-1-phenylethanone, which suggests the potential for photocatalytic systems in related synthetic transformations. rsc.org

Phase-transfer catalysis (PTC) represents another important catalytic approach, particularly for reactions involving immiscible phases, such as a solid base and an organic solvent. ias.ac.inbiomedres.us In the context of the Williamson ether synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with 2-bromo-1-phenylethanone occurs. crdeepjournal.orgprinceton.edu This can lead to increased reaction rates, milder reaction conditions, and improved yields. crdeepjournal.org

The principles of green chemistry have spurred the development of more environmentally friendly synthetic methods. nih.govmdpi.com For the synthesis of this compound, this can involve the use of greener solvents, reducing energy consumption, and minimizing waste.

One approach is the use of solvent-free, or "dry media," conditions, often in conjunction with microwave irradiation. researchgate.net By adsorbing the reactants onto a solid support, such as alumina (B75360) or silica, the need for a bulk solvent can be eliminated. Another strategy involves the use of water as a solvent, which is non-toxic and environmentally benign. While the reactants themselves may have low water solubility, techniques like micellar catalysis can be employed to facilitate the reaction in an aqueous medium.

The application of ultrasound irradiation in organic synthesis has been shown to accelerate a wide range of reactions. nih.gov In the context of ether synthesis, ultrasound can enhance the reaction rate of the Williamson synthesis by promoting efficient mixing and mass transfer, particularly in heterogeneous systems. researchgate.netrsc.org The cavitation effect induced by ultrasound can disrupt the crystal lattice of solid reactants and clean the surface of metals, thereby increasing their reactivity. rsc.org

Ultrasound has been successfully applied to the synthesis of dihydroxyacetophenone derivatives, demonstrating its utility in O-alkylation reactions. nih.gov Furthermore, the combination of microwave and ultrasound irradiation has been shown to be a particularly effective method for promoting the Williamson ether synthesis, often leading to significantly reduced reaction times and improved yields, even in the absence of a phase-transfer catalyst. researchgate.netrsc.org This combined approach represents a powerful tool for the rapid and efficient synthesis of ethers like this compound.

| Method | Principle | Advantages |

| Phase-Transfer Catalysis | Facilitates transfer of reactants between immiscible phases. | Milder conditions, increased rates, improved yields. crdeepjournal.org |

| Solvent-Free Synthesis | Reactions are carried out without a solvent, often on a solid support. | Reduced waste, simplified workup. |

| Ultrasound-Assisted Synthesis | Uses high-frequency sound waves to promote reaction. | Faster reaction rates, increased yields, enhanced mass transfer. nih.gov |

| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture. | Rapid heating, shorter reaction times, often higher yields. anton-paar.com |

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the reaction of a phenoxide with an organohalide. For the target compound, the key synthetic step is the reaction between a salt of 2-nitrophenol and a 2-halo-1-phenylethanone (phenacyl halide).

Detailed Reaction Pathway Analysis

The formation of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction pathway is a single, concerted step where the formation of the new carbon-oxygen bond and the cleavage of the carbon-halogen bond occur simultaneously. wikipedia.orgbyjus.com

Step 1: Formation of the Nucleophile The reaction is initiated by the deprotonation of 2-nitrophenol using a suitable base to form the 2-nitrophenoxide anion. This anion is a potent nucleophile. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). jk-sci.com

Step 2: The SN2 Reaction The 2-nitrophenoxide ion then acts as the nucleophile, attacking the electrophilic α-carbon of the phenacyl halide (e.g., 2-bromo-1-phenylethanone). The reaction proceeds via a "backside attack," where the nucleophile approaches the carbon atom at an angle of 180° to the leaving group (the halide). masterorganicchemistry.com

This backside attack leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the central carbon atom. masterorganicchemistry.com As the new C-O bond forms, the C-Br bond breaks, and the halide ion is expelled.

The reactivity of α-haloketones, such as phenacyl bromide, in SN2 reactions is notably enhanced compared to simple alkyl halides. nih.gov This is attributed to the adjacent carbonyl group, which helps to stabilize the transition state through orbital overlap, lowering the activation energy of the reaction. stackexchange.comyoutube.com

The components and conditions for this key synthetic step are detailed in the table below.

| Role | Compound/Reagent | Function |

| Nucleophile Precursor | 2-Nitrophenol | Provides the aryloxy group. |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to generate the potent 2-nitrophenoxide nucleophile. jk-sci.com |

| Electrophile | 2-Bromo-1-phenylethanone (Phenacyl bromide) | Provides the phenylethanone backbone and the site for nucleophilic attack. |

| Leaving Group | Bromide ion (Br⁻) | A good leaving group that is displaced by the nucleophile. wikipedia.org |

| Solvent | Aprotic Polar Solvents (e.g., DMF, DMSO, Acetone) | Solvates the cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity. jk-sci.com |

| Product | This compound | The target ether compound. |

| By-product | Sodium Bromide (NaBr) or Potassium Bromide (KBr) | The inorganic salt formed from the cation and the leaving group. |

Investigation of Stereochemical Control in Analogous Systems

The target molecule, this compound, is achiral, meaning it does not have a stereocenter. However, the SN2 mechanism governing its synthesis has significant stereochemical implications that are observable in analogous chiral systems.

The SN2 reaction is stereospecific, meaning that the stereochemistry of the reactant directly determines the stereochemistry of the product. libretexts.org A hallmark of the SN2 mechanism is the inversion of configuration at the electrophilic carbon center, an effect known as Walden inversion. masterorganicchemistry.com This occurs because the nucleophile must attack from the side opposite to the leaving group. libretexts.org

To illustrate this principle, we can consider the synthesis of a chiral analog of the target compound. If the reaction were performed using an enantiomerically pure chiral α-haloketone, the product would be formed with the opposite configuration.

For example, if the starting electrophile is (R)-2-bromo-1-phenylbutan-1-one, the SN2 reaction with 2-nitrophenoxide would exclusively yield (S)-2-(2-nitrophenoxy)-1-phenylbutan-1-one. The backside attack by the 2-nitrophenoxide forces the other three groups on the α-carbon to "flip" to the opposite stereochemical configuration, much like an umbrella turning inside out in the wind. masterorganicchemistry.com

The stereochemical outcome is predictable and controllable, which is a key advantage of the SN2 reaction in synthetic chemistry. libretexts.org

| Starting Material (Analog) | Reagent | Mechanism | Product (Analog) | Stereochemical Outcome |

| (R)-2-bromo-1-phenylbutan-1-one | Sodium 2-nitrophenoxide | SN2 | (S)-2-(2-nitrophenoxy)-1-phenylbutan-1-one | Inversion of Configuration |

| (S)-2-bromo-1-phenylbutan-1-one | Sodium 2-nitrophenoxide | SN2 | (R)-2-(2-nitrophenoxy)-1-phenylbutan-1-one | Inversion of Configuration |

Advanced Structural Characterization and Spectroscopic Analysis of 2 2 Nitrophenoxy 1 Phenylethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be assembled.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. The signal for the central methylene (B1212753) (-CH₂) protons in 2-(2-Nitrophenoxy)-1-phenylethanone is anticipated to appear as a sharp singlet, as there are no adjacent protons for it to couple with. Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent carbonyl group and the phenoxy oxygen. The protons on the two aromatic rings exhibit complex splitting patterns due to spin-spin coupling with their neighbors. libretexts.org The protons of the unsubstituted phenyl ring typically appear in the range of 7.4-8.1 ppm. The protons ortho to the carbonyl group are the most deshielded. The four protons on the 2-nitrophenoxy ring are all chemically distinct and would present as a complex multiplet system, influenced by the strong electron-withdrawing nature of the nitro group. ubc.ca

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methylene (-CH₂-) | ~5.3 - 5.8 | Singlet (s) | N/A |

| Phenyl (ortho-H) | ~8.0 - 8.2 | Doublet (d) or Multiplet (m) | ~7-8 |

| Phenyl (meta/para-H) | ~7.4 - 7.7 | Multiplet (m) | ~7-8 |

| Nitrophenyl (H-3) | ~7.1 - 7.3 | Doublet of doublets (dd) | J ≈ 8, J ≈ 1.5 |

| Nitrophenyl (H-4) | ~7.6 - 7.8 | Triplet of doublets (td) | J ≈ 8, J ≈ 1.5 |

| Nitrophenyl (H-5) | ~7.0 - 7.2 | Triplet (t) or Multiplet (m) | ~8 |

| Nitrophenyl (H-6) | ~7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 8, J ≈ 1.5 |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is the most deshielded carbon and appears significantly downfield, typically above 190 ppm. The methylene carbon (-CH₂) is found in the 60-80 ppm range, influenced by its attachment to two electronegative atoms (oxygen and the carbonyl carbon). The aromatic carbons display signals in the 110-160 ppm region. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the ether oxygen (C-O) on the nitrophenyl ring are highly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~194 - 198 |

| Methylene (-CH₂) | ~70 - 75 |

| Phenyl (C-ipso) | ~135 - 138 |

| Phenyl (C-ortho) | ~128 - 130 |

| Phenyl (C-meta) | ~129 - 131 |

| Phenyl (C-para) | ~133 - 135 |

| Nitrophenyl (C-1, C-O) | ~150 - 154 |

| Nitrophenyl (C-2, C-NO₂) | ~139 - 142 |

| Nitrophenyl (C-3) | ~115 - 118 |

| Nitrophenyl (C-4) | ~126 - 128 |

| Nitrophenyl (C-5) | ~121 - 123 |

| Nitrophenyl (C-6) | ~120 - 122 |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.com For this compound, COSY would show correlations between adjacent protons on the phenyl ring and between adjacent protons on the nitrophenyl ring. The methylene signal at ~5.3-5.8 ppm would show no COSY cross-peaks, confirming it is an isolated spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For instance, the methylene proton singlet would correlate with the methylene carbon signal at ~70-75 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away. youtube.com Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methylene protons (-CH₂) to the carbonyl carbon (C=O).

A correlation from the methylene protons (-CH₂) to the C-1 carbon of the nitrophenyl ring.

Correlations from the ortho-protons of the phenyl ring to the carbonyl carbon (C=O).

A correlation from the H-3 proton of the nitrophenyl ring to the C-1 carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy excels at identifying polar functional groups. The spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be the strong C=O stretch of the ketone. The nitro group gives rise to two distinct, strong stretching bands. The ether linkage is identified by its C-O-C stretching vibrations.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1690 - 1710 | Strong |

| NO₂ (Aromatic) | Asymmetric Stretch | ~1510 - 1550 | Strong |

| NO₂ (Aromatic) | Symmetric Stretch | ~1340 - 1370 | Strong |

| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretch | ~1230 - 1270 | Strong |

| C-O-C (Aryl-Alkyl Ether) | Symmetric Stretch | ~1020 - 1075 | Medium |

| C=C (Aromatic) | Stretch | ~1450 - 1600 | Medium-Weak |

| C-H (Aromatic) | Stretch | ~3000 - 3100 | Medium-Weak |

Note: Predicted values are based on standard functional group absorption regions.

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar, symmetric vibrations. For this compound, the symmetric stretch of the nitro group is expected to be a very strong signal in the Raman spectrum. The aromatic ring "breathing" modes also typically produce strong and sharp Raman bands, providing a clear fingerprint for the aromatic portions of the molecule.

Table 4: Predicted Raman Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted Raman Shift (cm⁻¹) | Intensity |

| NO₂ (Aromatic) | Symmetric Stretch | ~1340 - 1370 | Strong |

| C=C (Aromatic) | Ring Breathing | ~990 - 1010 | Strong |

| C=O (Ketone) | Stretch | ~1690 - 1710 | Medium |

| C-H (Aromatic) | Stretch | ~3050 - 3080 | Strong |

Note: Predicted values are based on standard functional group Raman shifts.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can elucidate the elemental composition and structure of a molecule.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound, HRMS would be instrumental in confirming its elemental composition of C₁₄H₁₁NO₄. This technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the identification of the substance.

Furthermore, the fragmentation pattern observed in an HRMS spectrum offers valuable insights into the compound's structure. By analyzing the fragments produced upon ionization, chemists can deduce the connectivity of atoms within the molecule. For instance, characteristic fragments would be expected from the cleavage of the ether linkage, the loss of the nitro group, and fragmentation of the phenylethanone backbone. While predicted fragmentation can be theorized, experimental HRMS data for this compound is not currently available in scientific literature to confirm these patterns.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single crystal X-ray diffraction, a suitable single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

A full crystallographic analysis provides a wealth of data, typically presented in a crystallographic information file (CIF). This includes the unit cell dimensions, space group, and atomic coordinates. From this data, a detailed analysis of the crystal packing and intermolecular interactions can be performed.

In the solid state, molecules of this compound would be held together by various non-covalent interactions. These could include hydrogen bonds (if any acidic protons are present or formed), dipole-dipole interactions arising from the polar carbonyl and nitro groups, and van der Waals forces. The analysis of these interactions is fundamental to understanding the material's physical properties, such as its melting point and solubility. For example, the presence of strong intermolecular forces would likely result in a higher melting point. Without experimental crystallographic data, any discussion of these parameters for this compound remains speculative.

Computational Chemistry and Theoretical Modelling of 2 2 Nitrophenoxy 1 Phenylethanone

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the electronic structure and reactivity of molecules. mdpi.com These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing various molecular properties of 2-(2-nitrophenoxy)-1-phenylethanone.

DFT has become a principal tool in computational chemistry for investigating the electronic properties of molecules. figshare.com It is employed to determine the optimized geometry, conformational preferences, and electronic distribution, which are key to predicting the chemical behavior of this compound.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through rotation around single bonds.

While specific DFT studies on the geometry optimization of this compound are not extensively detailed in the provided search results, the general methodology involves using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to calculate the optimized geometric parameters. researchgate.netdergipark.org.tr These calculations would reveal the planarity of the phenyl and nitrophenoxy rings and the orientation of the ether linkage and the ethanone (B97240) bridge. For analogous molecules, theoretical bond lengths and angles are often found to be in good agreement with experimental data from X-ray crystallography, with minor deviations attributed to the different phases (gas phase for calculations versus solid state for experiments). dergipark.org.tr

Table 1: Representative Theoretical vs. Experimental Geometrical Parameters for a Related Structure This table illustrates the typical comparison between calculated and experimental data for molecular geometry. Specific data for this compound is not available in the search results.

| Parameter | Theoretical Value (DFT/B3LYP/6-311+G(d,p)) | Experimental Value (X-ray) |

|---|---|---|

| N-N bond length (Å) | 1.382 | 1.401(2) |

| C-N bond length (Å) | 1.301 | 1.317(3) |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trmalayajournal.org A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. figshare.com

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity. For instance, a related study on another molecule calculated a HOMO-LUMO gap of 4.0106 eV. malayajournal.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap This table presents hypothetical FMO data for this compound based on values for similar compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0107 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro group and the carbonyl group, making these sites potential targets for electrophiles. figshare.com Conversely, positive potential would be expected around the hydrogen atoms of the phenyl rings. This analysis provides a visual guide to the reactive sites of the molecule. malayajournal.org

Theoretical calculations can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of the synthesized compound.

DFT calculations, often using the B3LYP functional, can compute the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. researchgate.net While a direct study on this compound is not available, a study on the related compound 2-azido-1-phenylethanone (B1278753) demonstrated that theoretical vibrational frequencies, after scaling, show good agreement with experimental FTIR data. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. tandfonline.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Molecule This table illustrates the typical correlation between experimental and scaled theoretical vibrational frequencies.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (Scaled, cm⁻¹) |

|---|---|---|

| C=O stretch | (Not available) | (Not available) |

| NO₂ symmetric stretch | (Not available) | (Not available) |

| NO₂ asymmetric stretch | (Not available) | (Not available) |

Density Functional Theory (DFT) Calculations

Molecular Interactions and Crystal Packing Analysis

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. These analyses reveal how molecules arrange themselves in a crystal lattice and the nature of the forces that hold them together.

While a specific crystal structure analysis for this compound was not found, studies on similar molecules, such as (Z)-1-bromo-1-nitro-2-phenylethene, show that crystal packing is often governed by a combination of weak intermolecular interactions, including C-H···O and C-H···Br hydrogen bonds, as well as π-π stacking interactions. iucr.orgresearchgate.net Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.gov Such an analysis for this compound would likely reveal the importance of interactions involving the nitro group and the aromatic rings in stabilizing the crystal structure.

Hirshfeld Surface Analysis and Enrichment Ratios

A Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a graphical representation of intermolecular interactions.

Furthermore, enrichment ratios can be calculated to determine which intermolecular contacts are more prevalent or "favored" in a crystal structure compared to what would be expected from a random distribution of contacts. An enrichment ratio greater than one for a particular pair of elements (X···Y) indicates a propensity for these atoms to form contacts. This analysis provides deeper insight into the specific forces that govern the crystal packing. For example, in many organic compounds, contacts involving hydrogen bond donors and acceptors exhibit high enrichment ratios. researchgate.net

Unfortunately, a specific Hirshfeld surface analysis for this compound, including detailed data on interaction percentages and enrichment ratios, has not been reported in the surveyed literature. Such an analysis would require crystallographic data for the compound, which does not appear to be publicly available.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational technique used to visualize and identify weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, in molecular systems. nih.gov This method is based on the electron density and its derivatives. By plotting the reduced density gradient (RDG) against the electron density, regions of non-covalent interactions can be identified as spikes in the low-density, low-gradient region of the plot.

The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, when mapped onto the RDG isosurfaces, helps to distinguish between stabilizing (attractive) and destabilizing (repulsive) interactions. Typically, blue-colored isosurfaces indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive interactions or steric clashes.

A dedicated NCI analysis for this compound is not available in the current body of scientific literature. This type of study would provide a visual and qualitative understanding of the intramolecular and intermolecular forces at play, complementing the quantitative data from a Hirshfeld analysis.

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energy profiles. mdpi.com Techniques such as Density Functional Theory (DFT) are commonly employed to model reaction pathways, calculate activation energies, and predict the feasibility of different mechanistic routes. nih.govacs.org

For a molecule like this compound, computational studies could elucidate the mechanisms of its formation or its subsequent reactions. For example, theoretical investigations could explore the nucleophilic substitution reaction between a phenoxide and a phenacyl halide that could lead to its synthesis. Such studies would involve locating the transition state structure and calculating the reaction's thermodynamic and kinetic parameters.

However, there are no specific computational studies on the reaction mechanisms involving the formation or transformation of this compound found in the reviewed literature. The application of theoretical models to its reactivity remains an open area for future research.

Reactivity and Derivatization Chemistry of 2 2 Nitrophenoxy 1 Phenylethanone

Chemical Transformations of the Ketone Moiety

The ketone functional group in 2-(2-Nitrophenoxy)-1-phenylethanone is a primary site for a variety of chemical reactions, including reductions, nucleophilic additions, and condensations. These transformations are fundamental in modifying the core structure and introducing new functionalities.

Reductive Processes to Alcohols and Amines

The carbonyl group of the ketone can be readily reduced to a secondary alcohol, yielding 2-(2-nitrophenoxy)-1-phenylethanol. This transformation is a common step in the synthesis of more complex molecules. For instance, the Henry reaction, or nitroaldol reaction, can produce 2-nitro-1-phenylethanol (B99664) from benzaldehyde (B42025) and nitromethane. The resulting hydroxyl group can form hydrogen bonds, influencing the molecule's biological interactions.

Further reduction can lead to the formation of amino derivatives. For example, processes have been developed for the production of 2-amino-1-phenylethanol (B123470) derivatives, which are important intermediates for various pharmaceutical compounds. google.com These processes often involve the reduction of a ketone precursor.

Nucleophilic Additions and Condensation Reactions

The ketone's electrophilic carbon atom is susceptible to attack by various nucleophiles. These reactions can introduce a wide array of substituents and build molecular complexity. For instance, condensation reactions with appropriate aldehydes or ketones can be used in the synthesis of this compound itself. smolecule.com

Furthermore, the ketone can participate in reactions to form enamino ketones. For example, acetophenone (B1666503) can be converted to (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one in a two-step process. mdpi.com Such derivatives can then undergo further transformations.

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be a site of chemical transformation.

Selective Reduction to Amino-Substituted Derivatives

A key reaction of the nitro group is its selective reduction to an amino group, which opens up a vast area of derivatization chemistry. This transformation is crucial for the synthesis of various biologically active molecules and heterocyclic compounds. smolecule.com The reduction of nitro compounds to amines is a fundamental process in the chemical industry. nih.gov

Various catalytic systems have been developed for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups like ketones. nih.gov For instance, a zirconium metal-organic framework-supported salicylaldimine-cobalt(II) complex has shown excellent catalytic activity for this purpose. nih.gov Other methods include the use of sodium borohydride (B1222165) with Raney nickel and microwave-assisted reductions. koreascience.kr The selective reduction of the nitro group in the presence of a ketone is a valuable synthetic strategy.

Modifications and Substitutions on the Phenoxy Ring

The phenoxy ring, activated by the nitro group, can undergo various modifications and substitutions. The electron-withdrawing nature of the nitro group directs incoming electrophiles primarily to the meta positions relative to the ether linkage. However, the reactivity is also influenced by the steric hindrance of the adjacent substituent.

Research on related nitrophenoxy compounds demonstrates the potential for introducing additional functional groups onto the aromatic ring. For example, the synthesis of 2-(2,4-Dimethyl-5-nitrophenoxy)-1-phenylethanone highlights the possibility of having alkyl and nitro substituents on the phenoxy ring. nih.gov

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of a multifunctional molecule like this compound is a key challenge in synthetic chemistry. Strategies often rely on the differential reactivity of the functional groups under specific reaction conditions.

For instance, tandem reactions involving singlet oxygen have been studied to understand regioselectivity in complex molecules. nih.gov While not directly on the title compound, these studies provide mechanistic insights applicable to designing selective reactions. Suzuki-Miyaura coupling reactions, known for their regioselectivity, offer a powerful tool for creating carbon-carbon bonds on aromatic rings, which could be applied to the phenoxy moiety. acs.org The choice of catalyst and reaction conditions is paramount in directing the functionalization to the desired position on the molecule.

Design, Synthesis, and Academic Investigation of Analogues and Derivatives of 2 2 Nitrophenoxy 1 Phenylethanone

Structural Modification Principles for Phenoxyacetophenone Derivatives

The core structure of phenoxyacetophenone serves as a versatile scaffold for chemical modifications. The principles guiding these modifications are rooted in understanding substituent effects and applying rational design to create novel molecular frameworks.

Exploration of Substituent Effects on Chemical Behavior

The chemical behavior of phenoxyacetophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can alter the reactivity, stability, and conformational properties of the molecule.

For instance, in the synthesis of 3-substituted benzofurans from α-phenoxyacetophenones, the presence of electron-withdrawing groups on the acetophenone (B1666503) moiety has been observed to decrease reaction yields. researchgate.net Conversely, activating substituents on the phenoxy ring are well-tolerated in such cyclization reactions. researchgate.net This highlights the delicate electronic balance required for certain transformations. In related heterocyclic systems like 2-phenacylbenzoxazoles, strong electron-donating substituents have been found to stabilize the ketimine tautomer, with the equilibrium constant showing a linear dependence on the Hammett substituent constant, providing a quantitative measure of these electronic effects. nih.gov

General principles of substituent effects indicate that electron-donating groups (EDGs) like methoxy (B1213986) (OCH₃) and amino (NH₂) tend to reduce bond dissociation enthalpies (BDEs), while electron-withdrawing groups (EWGs) like nitro (NO₂) are expected to increase BDEs. kuleuven.be The conformation of the molecule can also be affected, as seen in para-substituted acetophenones where substituents influence the planarity of the molecular skeleton. researchgate.net These fundamental principles are crucial for predicting how modifications to the 2-(2-Nitrophenoxy)-1-phenylethanone structure will impact its chemical properties.

Rational Design of New Molecular Scaffolds

Rational design involves the deliberate and strategic creation of new molecules to achieve specific properties. nih.govrug.nl This approach moves beyond trial-and-error by using an understanding of structure-activity relationships to guide synthetic efforts. For phenoxyacetophenone derivatives, rational design can be employed to develop new scaffolds with potentially enhanced or entirely different functionalities.

One strategy is "scaffold hopping," which aims to identify isofunctional molecules with significantly different core structures. nih.gov This can involve minor modifications, such as replacing atoms within a ring, or more significant changes like ring opening or closure. nih.gov The synthesis of 3-phenylbenzofurans from α-phenoxyacetophenones is an example of transforming the original scaffold into a new heterocyclic system. researchgate.net The design of peptide-inspired pyrimidodiazepine scaffolds, although from a different field, exemplifies a sophisticated approach to creating new molecular architectures based on a common core skeleton, a principle applicable to the modification of the phenoxyacetophenone framework. rsc.org

Synthesis and Characterization of Substituted Phenoxyacetophenone Analogues

The synthesis of substituted phenoxyacetophenone analogues often involves multi-step procedures, followed by rigorous characterization to confirm their structures. An efficient combinatorial route for creating substituted 3-phenylbenzofurans, which are derivatives of α-phenoxyacetophenones, utilizes polymer-supported reagents. researchgate.net This method involves the bromination of acetophenones to α-bromoacetophenones, followed by substitution with phenols and subsequent cyclodehydration. researchgate.net

In a different approach, the synthesis of substituted semicarbazones, which are derivatives of acetophenones, is achieved by reacting a substituted phenyl semicarbazide (B1199961) with an appropriate substituted acetophenone. The resulting compounds are then characterized using spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to elucidate their molecular structures. Similarly, substituted 2-phenacylbenzoxazoles have been synthesized and their tautomeric forms (ketimine and enolimine) characterized in solution using ¹H and ¹³C NMR spectroscopy. nih.gov

Development of Chalcone (B49325) Analogues with Nitrophenyl Moieties

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds characterized by an α,β-unsaturated ketone core that links two aromatic rings. ekb.eg The development of chalcone analogues incorporating nitrophenyl moieties has been an active area of research. These compounds are typically synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an appropriate aryl methyl ketone with an aromatic aldehyde. nih.govrasayanjournal.co.inscialert.net

To synthesize chalcones with a nitrophenyl group, a nitro-substituted benzaldehyde (B42025) or a nitro-substituted acetophenone can be used as a starting material. A variety of condensing agents and reaction conditions, including microwave-assisted synthesis, have been employed to improve reaction efficiency and yields. ekb.egrasayanjournal.co.in The resulting chalcone structures are confirmed through spectroscopic techniques such as IR, ¹H-NMR, and mass spectrometry. nih.govrasayanjournal.co.in The ¹H-NMR spectra of chalcones are characteristic, typically showing two doublets for the vinylic protons with a coupling constant (J) of 15–16 Hz, which confirms the trans configuration of the double bond. nih.gov

The introduction of 3,4-dihydroxyl substituents onto the benzene (B151609) rings of chalcones has been explored to create analogues with specific antioxidant properties. nih.govresearchgate.net The strategic placement of these and other functional groups, including nitrophenyl moieties, allows for the fine-tuning of the molecule's electronic and biological properties.

Synthesis and Characterization of Related Nitrophenylethanone Derivatives

The synthesis of various nitrophenylethanone derivatives has been reported in the literature. For example, a series of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives has been synthesized and evaluated for their biological activity. nih.gov The synthesis of the parent compound, 1-(3-nitrophenyl)ethanone (m-nitroacetophenone), can be achieved through the nitration of acetophenone. muni.cz This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the regioselectivity of the nitration, favoring the meta position. muni.cz Similarly, 2-nitroacetophenone can be synthesized by the oxidation of o-nitroethylbenzene or through the direct nitration of acetophenone under specific conditions. chemicalbook.com

Further derivatization of nitrophenols has also been explored. For instance, 3-nitrophenol (B1666305) can be condensed with 1-bromo-3-chloropropane (B140262) to form an intermediate that is then reacted with various secondary amines to yield the target compounds. researchgate.net The characterization of these newly synthesized derivatives relies on spectroscopic techniques and elemental analysis to confirm their chemical identity. researchgate.net

Design and Synthesis of Neolignan-Type Analogues

Neolignans are a class of natural products formed by the oxidative coupling of two phenylpropanoid units. ufg.br The compound this compound can be considered an analogue of this class. The design and synthesis of neolignan-type analogues often draw inspiration from naturally occurring bioactive molecules like honokiol, a bisphenol neolignan. nih.gov

Synthetic strategies for creating neolignan analogues include modifications of natural products through reactions like acetylation, methylation, and catalytic hydrogenation to explore the structure-activity relationships. nih.gov For example, a series of biphenyl-neolignan derivatives of methylhonokiol has been synthesized through derivatization reactions including methylation, acetylation, hydrogenation, epoxidation, and isomerization. nih.govresearchgate.netdocumentsdelivered.com The study of these analogues has shown that polarity plays a crucial role in their activity. nih.gov The neolignan analogue 2-(4-nitrophenoxy)-1-phenylethanone (B1215778), a close relative of the title compound, has been specifically investigated for its genotoxicity and cytotoxicity. ufg.br The design of these synthetic analogues allows for a systematic exploration of the chemical space around the natural product scaffold, leading to the development of new compounds with tailored properties.

Formation of Heterocyclic Ring Systems Incorporating the Core Structure

The intrinsic reactivity of the this compound scaffold, characterized by the presence of a nitro group ortho to an ether linkage and an adjacent benzoyl group, provides a versatile platform for the synthesis of various heterocyclic ring systems. The strategic positioning of these functional groups allows for intramolecular cyclization reactions, primarily through reductive cyclization of the nitro group, to construct novel polycyclic frameworks. Academic investigations have explored the transformation of this core structure and its analogues into important heterocyclic systems such as benzoxazines and have laid the groundwork for the synthesis of other related structures like dibenzo[b,f] researchgate.netnih.govoxazepines and quinoxalines.

A significant pathway for the cyclization of o-nitrophenoxyacetophenones involves intramolecular reductive cyclization. This process typically involves the reduction of the nitro group to an amino group, which then undergoes a spontaneous or catalyzed intramolecular condensation with the adjacent carbonyl group to form a new heterocyclic ring.

One of the most explored applications of this strategy is the synthesis of 2H-1,4-benzoxazine derivatives. Research has demonstrated that the reductive cyclization of o-nitrophenoxyacetophenones can be effectively induced by low-valent titanium reagents, such as the Sm/TiCl4 system. This method provides a high-yield route to 3-aryl-2H-1,4-benzoxazines under mild, room temperature conditions. researchgate.net The reaction proceeds via the reduction of the nitro group, followed by an intramolecular cyclization and dehydration to furnish the benzoxazine (B1645224) ring system.

The scope of this reductive cyclization has been investigated with various substituted o-nitrophenoxyacetophenones, demonstrating its utility in generating a library of 3-aryl-2H-1,4-benzoxazines. The following table summarizes the findings from these studies.

Table 1: Synthesis of 3-Aryl-2H-1,4-Benzoxazines via Reductive Cyclization of this compound Analogues

| Starting Material | Reagents and Conditions | Heterocyclic Product | Yield (%) |

|---|---|---|---|

| This compound | Sm/TiCl4, THF, rt, 8h | 3-Phenyl-2H-1,4-benzoxazine | 85 |

| 1-(4-Chlorophenyl)-2-(2-nitrophenoxy)ethanone | Sm/TiCl4, THF, rt, 8h | 3-(4-Chlorophenyl)-2H-1,4-benzoxazine | 82 |

| 1-(4-Methylphenyl)-2-(2-nitrophenoxy)ethanone | Sm/TiCl4, THF, rt, 8h | 3-(4-Methylphenyl)-2H-1,4-benzoxazine | 88 |

| 1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)ethanone | Sm/TiCl4, THF, rt, 8h | 3-(4-Methoxyphenyl)-2H-1,4-benzoxazine | 86 |

| 2-(4-Chloro-2-nitrophenoxy)-1-phenylethanone | Sm/TiCl4, THF, rt, 8h | 6-Chloro-3-phenyl-2H-1,4-benzoxazine | 80 |

Beyond the well-established synthesis of benzoxazines, the core structure of this compound serves as a potential precursor for other significant heterocyclic systems. For instance, the formation of the seven-membered dibenzo[b,f] researchgate.netnih.govoxazepine ring system is a plausible extension of this chemistry. researchgate.netresearchgate.net The synthesis of these compounds often involves the condensation of 2-aminophenol (B121084) derivatives with 2-halobenzaldehydes or related precursors. researchgate.net By analogy, a reductive cyclization of a modified this compound, potentially with an additional carbon atom in the linker, could lead to this class of compounds.

Furthermore, the synthesis of quinoxalines, which are typically formed from the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, can be envisioned starting from a derivative of this compound. nih.govorganic-chemistry.orgresearchgate.net Reduction of the nitro group to an amine would yield 2-(2-aminophenoxy)-1-phenylethanone. This intermediate, possessing an o-amino ketone moiety, could potentially undergo intermolecular condensation with another equivalent of itself or a different 1,2-dicarbonyl compound to form a quinoxaline (B1680401) ring.

The formation of phenoxazines is another area of interest. nih.govnih.gov While classical syntheses involve the condensation of o-aminophenols, the inherent structure of this compound suggests that with appropriate modifications and reaction conditions, intramolecular cyclization could lead to phenoxazine (B87303) derivatives.

Advanced Research Applications and Mechanistic Insights Derived from 2 2 Nitrophenoxy 1 Phenylethanone and Its Analogues

Research into Biomedical Applications as Chemical Probes and Precursors

The unique structural features of 2-(2-nitrophenoxy)-1-phenylethanone, including a ketone group and a nitroaromatic system, make it a valuable precursor in organic synthesis for creating more complex heterocyclic compounds, such as indoles and quinolines, which are prominent in many pharmaceuticals. Its structure also serves as a model for investigating the reactivity of nitro groups in various chemical transformations.

Preclinical Studies on Molecular Interactions and Pathways

Preclinical investigations into the molecular interactions of this compound and its analogues have primarily focused on the reactivity conferred by the ketone and nitro functional groups. These groups allow the molecule to interact with a variety of nucleophiles and electrophiles, which is a key aspect in understanding its potential biological interactions and reaction pathways that could be exploited for novel drug development.

Research on related structures suggests that the nitroaromatic ring can play a crucial role in molecular recognition and binding to biological targets. For instance, studies on phenyl bis-sulfonamide inhibitors of the Keap1-Nrf2 protein-protein interaction have shown that such compounds can bind to Keap1, a key regulator of cellular responses to oxidative stress. nih.gov This interaction is crucial for the expression of genes involved in detoxification and redox homeostasis. nih.gov While not directly studying this compound, this research provides a framework for how the aromatic and functionalized components of such molecules can mediate significant protein-protein interactions.

Furthermore, the general reactivity of the phenylethanone scaffold has been explored in the context of designing and synthesizing novel compounds with specific biological activities. The interactions are often modeled using computational techniques to predict binding affinities and modes of action before synthesis and in vitro testing.

Investigation of Potential Biological Activities in In Vitro and In Vivo Models (Non-Clinical)

A range of non-clinical in vitro and in vivo studies have been conducted to explore the biological potential of this compound analogues. These investigations have spanned across several therapeutic areas, including genotoxicity, antimicrobial effects, enzyme inhibition, and anticancer research.

A significant study evaluated the genotoxic and cytotoxic potential of a close analogue, 2-(4-nitrophenoxy)-1-phenylethanone (B1215778) (4NF), in mice. nih.govresearchgate.netplos.org The research utilized the mouse bone marrow micronucleus test and the comet assay in peripheral blood to assess DNA damage. The results indicated that 4NF itself did not exhibit genotoxic activity. nih.govresearchgate.net

Interestingly, the study revealed that this analogue was capable of reducing DNA damage induced by the known mutagen cyclophosphamide, demonstrating both antigenotoxic and anticytotoxic properties. nih.govresearchgate.net Although the analogue was found to be cytotoxic at certain concentrations, it also reduced the cytotoxicity induced by cyclophosphamide. nih.govresearchgate.net These findings suggest that while the core structure may possess some level of toxicity, it also has a protective effect against certain types of genetic damage.

Table 1: Genotoxicity and Cytotoxicity of 2-(4-nitrophenoxy)-1-phenylethanone (4NF) in Mice

| Treatment Group | Mean Frequency of Micronucleated Polychromatic Erythrocytes (MNPCE) | Polychromatic Erythrocyte (PCE) / Normochromatic Erythrocyte (NCE) Ratio |

| Negative Control | 1.50 ± 0.50 | 0.95 ± 0.05 |

| 4NF (50 mg/kg) | 1.67 ± 0.47 | 0.88 ± 0.07 |

| 4NF (100 mg/kg) | 1.83 ± 0.69 | 0.81 ± 0.08 |

| 4NF (150 mg/kg) | 2.00 ± 0.58 | 0.75 ± 0.09 |

| Cyclophosphamide (Positive Control) | 10.17 ± 1.11 | 0.45 ± 0.06 |

| 4NF (50 mg/kg) + Cyclophosphamide | 5.83 ± 0.83 | 0.65 ± 0.07 |

| 4NF (100 mg/kg) + Cyclophosphamide | 4.67 ± 0.75 | 0.72 ± 0.06 |

| 4NF (150 mg/kg) + Cyclophosphamide | 3.83 ± 0.69 | 0.78 ± 0.05 |

| *Statistically significant compared to the negative control. | ||

| **Statistically significant compared to the positive control. | ||

| Data adapted from a study on the neolignan analogue 2-(4-nitrophenoxy)-1-phenylethanone. researchgate.net |

The antimicrobial potential of derivatives of this compound has been an area of active investigation. A study on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives, which are structural analogues, demonstrated notable antimicrobial activity. researchgate.net These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), as well as yeast-like fungi (Candida albicans, C. krusei). researchgate.net

The findings revealed that all of the tested 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives were more active against the tested fungi than the reference drug, ketoconazole. researchgate.net This suggests that the core structure containing the nitro-phenyl group is a promising scaffold for the development of new antifungal agents. The antibacterial activity was also observed, though the antifungal effects were more pronounced in this particular study. researchgate.net

While direct studies on the COMT inhibitory activity of this compound are not extensively documented, the structural features of this compound are relevant to the field of enzyme inhibition. Catechol-O-methyltransferase (COMT) inhibitors, such as entacapone (B1671355) and tolcapone, are used in the treatment of Parkinson's disease. nih.govnih.gov These drugs often contain a nitrocatechol structure.

The 2-nitrophenoxy group in this compound shares some structural similarity with the active moieties of known COMT inhibitors. This suggests a potential, though yet unproven, for this class of compounds to interact with COMT or other enzymes. Further research, including molecular docking and in vitro enzyme assays, would be necessary to explore this possibility.

The preclinical anticancer and antitumor potential of compounds related to this compound has been explored, with several studies highlighting the activity of nitro-containing aromatic compounds. For instance, novel 2-phenylacrylonitrile (B1297842) derivatives have been synthesized and evaluated as tubulin inhibitors, showing potent inhibitory activity against cancer cell lines such as HCT116 and BEL-7402. nih.gov One derivative, in particular, exhibited excellent tubulin polymerization inhibitory activity and arrested the cell cycle in the G2/M phase. nih.gov

In another study, a novel synthetic iminoquinone analog, FBA-TPQ, demonstrated the ability to inhibit pancreatic cancer cell growth, induce apoptosis, and cause cell cycle arrest in vitro. mdpi.com Mechanistic studies revealed that this compound modulated several key proteins involved in cancer progression, including MDM2, E2F1, Bcl-2, and p53. mdpi.com These findings, while not directly on this compound, underscore the potential of complex aromatic structures in the development of new anticancer agents.

Applications in Catalysis and Chemical Transformations

The unique structural features of this compound, particularly the ether linkage and the presence of a nitro group, make it and its analogues valuable tools in the study of catalytic and chemical transformations. These investigations are crucial for developing more efficient and sustainable chemical processes.

Role as Lignin (B12514952) Model Compounds in Oxidative Cleavage Studies

Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a significant renewable source of aromatic chemicals. calstate.edu However, its complex and irregular structure, characterized by various ether and carbon-carbon linkages, presents a major challenge for its selective depolymerization into valuable platform chemicals. calstate.educalstate.edu The most abundant of these linkages is the β-O-4 aryl ether linkage. cpp.eduusda.gov To better understand and optimize the cleavage of these bonds, researchers utilize simpler, well-defined molecules that mimic the key structural motifs of lignin, known as lignin model compounds.

This compound serves as an exemplary model for the β-O-4 linkage in its oxidized form. The study of its cleavage provides fundamental insights into the mechanisms of lignin depolymerization. A common strategy for breaking down lignin is a two-step process involving an initial oxidation of the benzylic alcohol in the β-O-4 linkage to a ketone, followed by the cleavage of the C-O ether bond. calstate.edunih.gov This oxidative cleavage can be achieved using various catalytic systems.

Research has shown that vanadium catalysts are effective in the oxidative cleavage of lignin model compounds. cpp.edu Notably, studies on related model compounds have revealed that the presence of electron-withdrawing groups on the catalyst's supporting ligand can enhance the efficiency of the cleavage process. cpp.edu This finding is particularly relevant to this compound, as the nitro group (-NO2) is a strong electron-withdrawing group. Its presence in the model compound itself can influence the electronic environment of the ether linkage, potentially making it more susceptible to cleavage.

In a typical two-step oxidative cleavage of a lignin model compound, the first step involves oxidation using a catalyst like a molybdenum-based complex, followed by cleavage with a copper catalyst, often in the presence of an oxidant like air. calstate.edu The cleavage of the oxidized model compound yields valuable aromatic fragments such as benzoic acid and phenol (B47542). calstate.edu The yields of these products are crucial metrics for evaluating the efficiency of the catalytic system.

Table 1: Representative Products and Yields from the Two-Step Oxidative Cleavage of a Lignin Model Compound

| Product | Yield (%) |

| Benzoic Acid | 26 |

| Phenol | 34 |

This table is generated based on data from a representative two-step oxidative cleavage of a lignin model compound. calstate.edu

The systematic study of the cleavage of this compound and its analogues under various catalytic conditions, including different metal catalysts, oxidants, and reaction parameters, can provide a deeper understanding of the structure-activity relationships that govern lignin depolymerization. cpp.edu This knowledge is instrumental in the rational design of more efficient and selective catalysts for converting raw lignin into valuable chemicals, a key goal for the development of sustainable biorefineries.

Use in Green Chemical Processes

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the field of biomass valorization. The study of this compound and its analogues can contribute to the development of greener chemical transformations.

One area of interest is the use of environmentally benign solvents and catalysts. For instance, research on the oxidative depolymerization of lignin has explored the use of green solvents like ethanol (B145695) and water. researchgate.net Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key aspect of green chemistry. acs.org

Photocatalysis represents another promising green chemical process. In this approach, a semiconductor photocatalyst harnesses light energy to drive chemical reactions. A study on the photocatalytic oxidation of 2-phenoxy-1-phenylethanol (B2873073), a close analogue of our target compound, demonstrated its conversion to 2-phenoxy-1-phenylethanone. rsc.org This suggests the potential for using photocatalytic methods to either synthesize or transform this compound. Such processes often occur under mild conditions (room temperature and atmospheric pressure) and utilize a renewable energy source (light), aligning well with the tenets of green chemistry.

The insights gained from studying the transformations of this compound can aid in designing sustainable industrial processes. For example, understanding its cleavage can help in developing methods for converting lignin waste from the pulp and paper industry into valuable aromatic compounds. nih.govnih.gov

Materials Science Research Potential

Beyond its applications in catalysis, the molecular structure of this compound suggests potential for its use in the field of materials science, particularly in the development of novel light-emitting materials.

Exploration of Light-Emitting Properties

The core structure of this compound contains aromatic rings and a carbonyl group, which are chromophoric and can absorb and emit light. The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence its photophysical properties.

In many organic molecules, fluorescence can be quenched by a process called photoelectron transfer (PET). rsc.org This occurs when an electron is transferred from an electron-rich part of the molecule to an electron-deficient part in the excited state, preventing the emission of a photon. In the case of this compound, the nitro group makes the nitrophenyl moiety electron-deficient. If the rest of the molecule acts as an electron donor upon excitation, PET could lead to quenching of fluorescence.

This very property, however, could be exploited in the design of fluorescent probes. For instance, if the nitro group were to be chemically modified (e.g., reduced to an amino group), the PET process might be suppressed, leading to a "turn-on" of fluorescence. This principle is the basis for many chemosensors that detect specific chemical species. rsc.org

The exploration of the light-emitting properties of this compound and its derivatives could involve:

Synthesis of Analogues: Preparing a series of related compounds with different substituents on the aromatic rings to tune the electronic properties and, consequently, the emission wavelengths and quantum yields.

Photophysical Characterization: Measuring the absorption and emission spectra, fluorescence quantum yields, and lifetimes to build a comprehensive understanding of their light-emitting behavior.

Computational Studies: Using theoretical calculations to model the electronic structure and predict the photophysical properties, guiding the design of new materials with desired characteristics.

Such research could pave the way for the development of new organic light-emitting diodes (OLEDs), fluorescent sensors, or photoactive materials with applications in electronics and bio-imaging.

Future Perspectives and Emerging Research Directions for 2 2 Nitrophenoxy 1 Phenylethanone Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(2-Nitrophenoxy)-1-phenylethanone and its derivatives traditionally relies on well-established but often environmentally taxing methods. The future of its synthesis lies in the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances. nih.gov

Key future directions include:

Photocatalysis: Utilizing light to drive chemical reactions is a cornerstone of green chemistry. nih.gov Future syntheses could employ photocatalysts to construct the ether linkage or modify the aromatic rings under mild, ambient conditions, replacing harsh reagents and high temperatures.

Solvent-Free and Alternative Solvent Reactions: A significant portion of chemical waste comes from organic solvents. nih.gov Research into solvent-free reaction conditions, such as ball milling or using sustainable media like quartz sand, presents a promising avenue. nih.gov Additionally, the use of greener solvents like ionic liquids or water is being explored. nih.gov

Catalyst Reusability: Developing synthetic protocols where catalysts can be easily recovered and reused is crucial for sustainability. This includes using solid-supported catalysts or designing systems for easy separation. nih.gov

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a core principle of atom economy. This contrasts with classical methods that may generate significant byproducts.

Table 1: Comparison of Conventional and Future Sustainable Synthetic Approaches

| Parameter | Conventional Williamson Ether Synthesis | Future Sustainable Methodologies |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) like DMF, Acetone. | Water, ionic liquids, or solvent-free conditions. nih.gov |

| Energy Input | Typically requires heating for extended periods. | Ambient temperature reactions, photocatalysis, or microwave irradiation. nih.gov |

| Reagents | May use strong bases and hazardous alkylating agents. | Milder reagents, enzyme catalysis, or photocatalytic activation. nih.gov |

| Waste | Generates stoichiometric amounts of salt byproducts and solvent waste. | Minimal waste through high atom economy and catalyst recycling. nih.gov |

| Sustainability | Low; relies on fossil-fuel-derived materials and generates hazardous waste. | High; focuses on renewable resources, energy efficiency, and waste reduction. |

Advanced Multidisciplinary Characterization Techniques

Understanding the precise mechanism and dynamics of the photocleavage of this compound is critical for optimizing its function. While standard techniques like NMR and steady-state UV-Vis spectroscopy are routine, future research will heavily rely on advanced, time-resolved spectroscopic methods to capture the fleeting intermediate states involved in the photoreaction.

Transient Absorption Spectroscopy (TAS): This technique is invaluable for studying the multistep photochemistry of nitroaromatic phototriggers on timescales from femtoseconds to microseconds. acs.org By using a pump pulse to excite the molecule and a probe pulse to measure absorption changes, TAS can identify the electronic configurations of key excited states and track their decay and conversion into subsequent intermediates, such as the aci-nitro species. acs.orgnih.govacs.org

Time-Resolved Vibrational/Raman Spectroscopy: Techniques like time-resolved resonance Raman (TRRR) and femtosecond Kerr-gated resonance Raman spectroscopy (KTRF) provide structural information about short-lived intermediates. nih.gov These methods can confirm the formation of specific transient structures, like triplet enols or photoenols, which are critical to the release mechanism but invisible to other techniques. nih.govresearchgate.net

These advanced techniques, combined with computational chemistry, provide a multidisciplinary approach to create a complete picture of the photophysical and photochemical pathways, from initial photon absorption to the final release of the substrate and formation of the o-nitrosobenzaldehyde byproduct. acs.orgacs.org

Table 2: Advanced Spectroscopic Techniques for Characterizing Photodynamics

| Technique | Timescale | Information Gained | Relevance to this compound |

|---|---|---|---|

| Transient Absorption Spectroscopy (TAS) | Femtoseconds to Microseconds | Electronic state lifetimes, excited-state absorption, intermediate species identification. acs.orgyoutube.com | Elucidates the entire photochemical pathway, including intersystem crossing and the formation/decay of the aci-nitro intermediate. acs.org |

| Time-Resolved Resonance Raman (TRRR) | Picoseconds to Microseconds | Vibrational modes (structural information) of excited states and transient intermediates. nih.gov | Provides a "molecular movie" of the structural changes during the photocleavage reaction. |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Femtoseconds to Picoseconds | High-resolution vibrational spectra of ultrafast processes. nih.gov | Maps the initial structural dynamics immediately following photoexcitation. |

| Computational Chemistry (e.g., TD-DFT) | N/A (Theoretical) | Prediction of excited state energies, absorption spectra, and reaction pathways. rsc.org | Complements experimental data to build and validate a comprehensive mechanistic model. acs.org |

Integration of Machine Learning in Compound Design and Prediction

The traditional process of discovering and optimizing photolabile compounds by synthesizing and testing derivatives one by one is slow and resource-intensive. Machine learning (ML) is set to revolutionize this process by enabling rapid, data-driven prediction of molecular properties. mdpi.com

Future research will integrate ML in several key ways:

Predicting Photochemical Properties: ML models can be trained on existing databases of photosensitive molecules to predict crucial properties like maximum absorption wavelength (λmax) and quantum yield (Φ) for new, unsynthesized derivatives of this compound. mdpi.comnih.govchemrxiv.org This allows researchers to computationally screen vast virtual libraries and prioritize the most promising candidates for synthesis. rsc.org

Accelerating Discovery of Novel Photoswitches: By combining ML with quantum chemical calculations, hybrid workflows can rapidly identify molecules with desired characteristics, such as red-shifted absorption for deeper tissue penetration in biological applications. rsc.orgscitechdaily.com

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models built with ML algorithms can identify the specific molecular fragments or descriptors that have the greatest influence on a desired property. nih.gov This provides chemists with clear design principles for rationally engineering next-generation compounds.